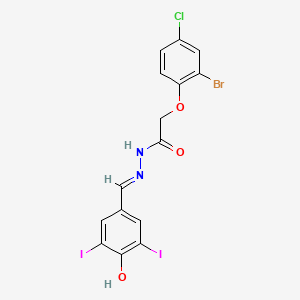![molecular formula C22H27ClN2O B6058315 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6058315.png)
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, also known as CPP, is a chemical compound that has been studied for its potential use in scientific research. CPP is a synthetic compound that has been found to have various biochemical and physiological effects, making it an interesting compound for researchers to study.
Mecanismo De Acción
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor in the brain. It has been found to have an impact on the release of dopamine and other neurotransmitters, which can affect various physiological processes.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been found to have various biochemical and physiological effects, including an impact on the release of dopamine and other neurotransmitters. It has also been found to have an impact on the reward pathway in the brain, which can affect addictive behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide in lab experiments is that it has been well-studied and has a known mechanism of action. This can make it easier for researchers to design experiments and interpret their results. However, one limitation of using 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is that it can be difficult to obtain and is relatively expensive compared to other compounds.
Direcciones Futuras
There are many potential future directions for research on 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide. One area of interest is the potential use of 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide in the treatment of addiction and other neurological disorders. Additionally, there is ongoing research into the mechanism of action of 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide and how it interacts with other compounds in the brain. Finally, there is interest in developing new compounds that are similar to 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide but have different properties, which could lead to the development of new treatments for various disorders.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is a complex process that involves several steps. One of the most common methods for synthesizing 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is through a reaction between 3-chlorophenylacetonitrile and N-phenethylpiperidine-3-carboxamide. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been studied for its potential use in scientific research in various fields. It has been found to have an impact on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders. 3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has also been studied for its potential use in the treatment of addiction, as it has been found to have an impact on the reward pathway in the brain.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O/c23-20-9-4-8-19(16-20)11-12-22(26)24-21-10-5-14-25(17-21)15-13-18-6-2-1-3-7-18/h1-4,6-9,16,21H,5,10-15,17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBLUXBXOGHFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B6058234.png)

![1-(2,3-difluorobenzyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6058284.png)
![methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6058288.png)

![butyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6058293.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6058302.png)
![4-biphenylyl(1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6058304.png)
![4-ethyl-5-[(2,3,5-trimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6058311.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6058314.png)
![2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058320.png)
![N-(4-chlorophenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6058322.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6058335.png)
![5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B6058337.png)